

Application Notes: Flow Cytometry Analysis of NBD-Fructose Uptake

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Compound of Interest

Compound Name: NBD-Fructose

Cat. No.: B594224

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Introduction

Fructose is a significant source of carbohydrates in the Western diet and its metabolic pathways are increasingly recognized for their role in various physiological and pathological processes, including cancer metabolism.[1] The facilitative glucose transporter 5 (GLUT5) is the principal transporter for fructose.[2] Altered fructose uptake is implicated in several diseases, making the measurement of fructose transport in living cells a critical area of research. This application note describes a method for analyzing fructose uptake in cells using the fluorescent fructose analog, **NBD-Fructose**, and flow cytometry.

NBD-Fructose is a fluorescent derivative of fructose created by coupling NBD-chloride with an amino group of amino fructose.[3][4] It serves as a valuable probe for monitoring fructose uptake, particularly through the GLUT5 transporter.[3] This technique offers a sensitive and quantitative method to assess fructose transport at the single-cell level, enabling researchers to investigate the regulation of fructose uptake and screen for potential inhibitors of GLUT5.

Principle of the Assay

The assay is based on the ability of viable cells to take up **NBD-Fructose**, a fluorescent analog of fructose. The uptake of **NBD-Fructose** is primarily mediated by the fructose transporter GLUT5.[2][5] Once inside the cell, the fluorescent probe accumulates, and the resulting cellular fluorescence is directly proportional to the amount of fructose uptake. Flow cytometry is used to measure the fluorescence intensity of individual cells within a population, providing a

quantitative measure of **NBD-Fructose** uptake. This method allows for the rapid analysis of a large number of cells, providing statistically robust data.

Data Presentation

Table 1: Properties of **NBD-Fructose**

Property	Value	Reference
Synonyms	1-NBDF, 1-(7-nitro-1,2,3-benzadiazole)-Fructose	[3][4]
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₈	[4]
Molecular Weight	342.3 g/mol	[4]
Excitation Maximum	~472 nm	[3][4][5]
Emission Maximum	~538 nm	[3][4][5]
Solubility	Soluble in PBS (pH 7.2) and Water (30 mg/ml)	[3][4]

Table 2: Experimental Conditions for **NBD-Fructose** Uptake Assays

Cell Line	NBD-Fructose Concentration	Incubation Time	Key Findings	Reference
MCF-7, MDA-MB-435, MDA-MB-231	Not specified	Not specified	Used to monitor fructose uptake by GLUT5.	[3][4]
MCF-7	3 μ M, 5 μ M, 7 μ M, 10 μ M	1 hour	Uptake correlated with probe concentration.	[6]
MDA-MB-435	10 μ M	15 minutes	Co-incubation with D-fructose inhibited uptake.	[6]
EMT6	Not specified	Not specified	Used to screen for inhibitors of GLUT5-mediated uptake.	[1][2]

Experimental Protocols

Protocol 1: General **NBD-Fructose** Uptake Assay using Flow Cytometry

This protocol provides a general procedure for measuring **NBD-Fructose** uptake in cultured cells. Optimization of incubation times and **NBD-Fructose** concentration may be required for different cell types.

Materials:

- **NBD-Fructose**
- Cell line of interest (e.g., MCF-7, MDA-MB-435)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), cold

- Glucose-free medium (e.g., HBSS)[7]
- Flow cytometer equipped with a 488 nm laser for excitation and appropriate filters for emission detection (e.g., FITC channel).
- Propidium Iodide (PI) or other viability dye (optional)

Procedure:

- Cell Culture: Plate cells in a 12-well or 6-well plate and culture until they reach the desired confluency (typically 70-80%).[7]
- Cell Preparation:
 - For adherent cells, gently wash the cells twice with warm PBS.
 - For suspension cells, centrifuge the cells, discard the supernatant, and resuspend in warm PBS. Repeat the wash step.
- Glucose Starvation (Optional but Recommended): To enhance the uptake signal, incubate the cells in glucose-free medium for 1-2 hours at 37°C.
- **NBD-Fructose** Incubation:
 - Prepare a working solution of **NBD-Fructose** in glucose-free medium at the desired concentration (e.g., 10 μ M).[6]
 - Remove the glucose-free medium from the cells and add the **NBD-Fructose** working solution.
 - Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a cell culture incubator.[6]
- Stopping the Uptake:
 - To stop the uptake, aspirate the **NBD-Fructose** solution and immediately wash the cells three times with ice-cold PBS.[6]

- Cell Harvesting:
 - For adherent cells, detach the cells using a gentle cell dissociation reagent (e.g., TrypLE Express).[7]
 - Resuspend the cells in cold PBS containing 1-2% Fetal Bovine Serum (FBS) to inactivate the dissociation reagent.
 - For suspension cells, directly proceed to the next step.
- Staining for Viability (Optional): If desired, add a viability dye such as Propidium Iodide (PI) to distinguish live from dead cells.
- Flow Cytometry Analysis:
 - Analyze the cell suspension on a flow cytometer.
 - Excite the **NBD-Fructose** at 488 nm and collect the emission signal in the green channel (typically around 530 nm, similar to FITC).
 - Acquire data for a sufficient number of cells (e.g., 10,000-20,000 events) per sample.
 - Gate on the live cell population (if a viability dye is used) and measure the mean fluorescence intensity (MFI) of the **NBD-Fructose** signal.

Protocol 2: Inhibition of **NBD-Fructose** Uptake

This protocol is designed to screen for and characterize inhibitors of fructose uptake.

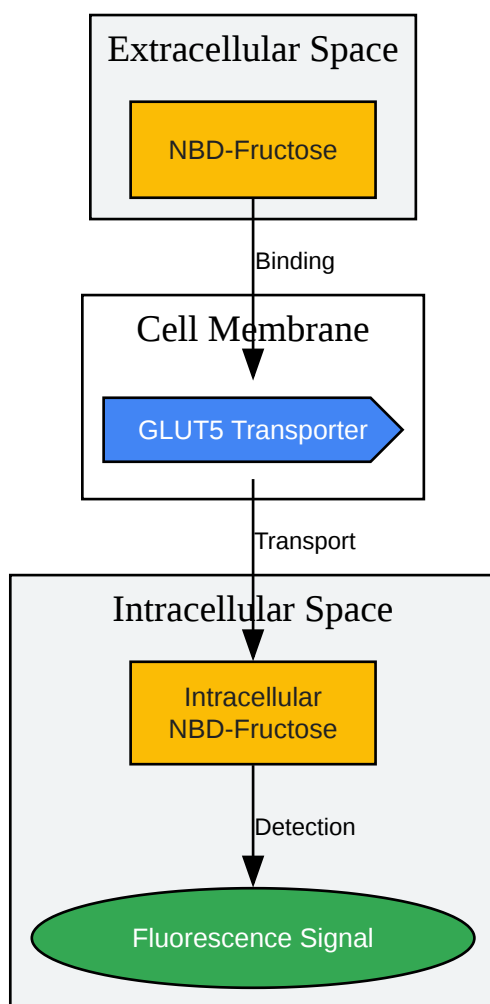
Materials:

- Same as Protocol 1
- Inhibitor compound(s) of interest (e.g., MSNBA, a known GLUT5 inhibitor)[2]
- D-fructose (as a competitive inhibitor)

Procedure:

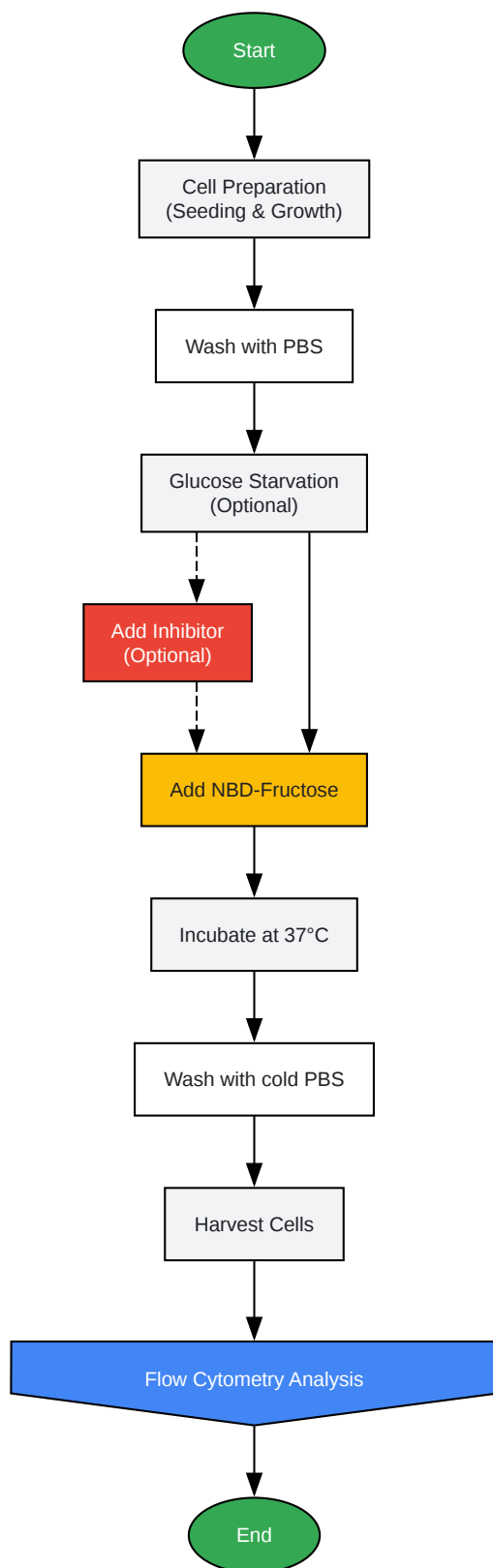
- Follow steps 1-3 of Protocol 1.
- Inhibitor Pre-incubation:
 - Prepare solutions of the inhibitor compounds at various concentrations in glucose-free medium.
 - Add the inhibitor solutions to the cells and pre-incubate for a specific period (e.g., 5-30 minutes) at 37°C.[8]
- **NBD-Fructose** Incubation with Inhibitor:
 - Prepare a working solution of **NBD-Fructose** containing the inhibitor at the same concentration as in the pre-incubation step.
 - Add this solution to the cells and incubate for the standard time determined in the general uptake assay (e.g., 15-60 minutes).
 - Include appropriate controls:
 - Positive Control (No Inhibition): Cells incubated with **NBD-Fructose** only.
 - Competitive Inhibition Control: Cells co-incubated with **NBD-Fructose** and a high concentration of D-fructose (e.g., 50 mM).[6]
- Follow steps 5-8 of Protocol 1 to stop the uptake, harvest the cells, and analyze by flow cytometry.
- Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value if a dose-response curve is generated.

Visualizations



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Caption: **NBD-Fructose** Uptake Pathway via GLUT5.



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Caption: Experimental Workflow for **NBD-Fructose** Uptake Assay.

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